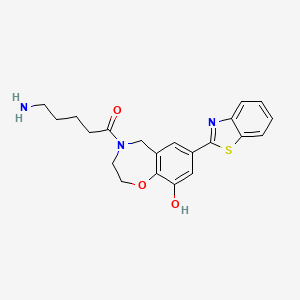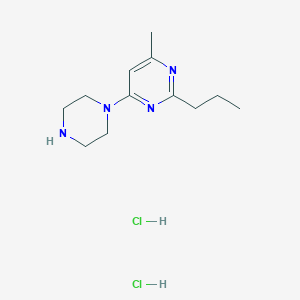![molecular formula C18H19NO B5343874 2-methyl-1-[(2-methylphenyl)acetyl]indoline](/img/structure/B5343874.png)
2-methyl-1-[(2-methylphenyl)acetyl]indoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1-[(2-methylphenyl)acetyl]indoline, also known as MMAI, is a psychoactive drug that belongs to the indole family. It is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMAI is a structural analog of 5-MeO-DALT, which is a Schedule I controlled substance in the United States. However, MMAI is not currently scheduled under the Controlled Substances Act.
Mécanisme D'action
2-methyl-1-[(2-methylphenyl)acetyl]indoline is believed to exert its effects through its interaction with serotonin receptors. Specifically, it has been found to have high affinity for the 5-HT2A receptor, which is involved in regulating mood and cognition. By modulating the activity of this receptor, this compound may be able to exert antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to increase levels of serotonin and dopamine in the brain, which are neurotransmitters that are involved in regulating mood and motivation. Additionally, this compound has been found to increase levels of brain-derived neurotrophic factor (BDNF), which is a protein that is involved in promoting the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
2-methyl-1-[(2-methylphenyl)acetyl]indoline has several advantages and limitations for use in lab experiments. One advantage is that it is a relatively stable compound that can be easily synthesized in large quantities. Additionally, it has been found to have high affinity for serotonin receptors, which makes it a useful tool for studying the role of these receptors in regulating mood and cognition. However, one limitation is that this compound has not been extensively studied in humans, which limits its potential therapeutic applications.
Orientations Futures
There are several future directions for research on 2-methyl-1-[(2-methylphenyl)acetyl]indoline. One potential direction is to further explore its potential therapeutic applications, particularly in the treatment of depression and anxiety disorders. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its effects on neurotransmitter systems in the brain. Finally, more research is needed to determine the safety and tolerability of this compound in humans, as well as its potential for abuse and dependence.
Méthodes De Synthèse
2-methyl-1-[(2-methylphenyl)acetyl]indoline can be synthesized through a multistep process that involves the condensation of 2-methylphenylacetic acid with indole. The resulting product is then reduced using sodium borohydride to yield this compound. This synthesis method has been optimized to produce high yields of pure this compound.
Applications De Recherche Scientifique
2-methyl-1-[(2-methylphenyl)acetyl]indoline has been the subject of several scientific studies due to its potential therapeutic applications. It has been found to have significant affinity for serotonin receptors, which are involved in regulating mood, anxiety, and cognition. This compound has been shown to have antidepressant and anxiolytic effects in animal models. Additionally, this compound has been found to have potential applications in the treatment of substance abuse disorders, as it has been shown to reduce drug-seeking behavior in rats.
Propriétés
IUPAC Name |
1-(2-methyl-2,3-dihydroindol-1-yl)-2-(2-methylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-13-7-3-4-8-15(13)12-18(20)19-14(2)11-16-9-5-6-10-17(16)19/h3-10,14H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMVBIPISPQXMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(1,1-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-1-phenylmethanesulfonamide](/img/structure/B5343791.png)
![8-(3,4-dimethylbenzyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5343793.png)

![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5343825.png)
![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}-5-methyl-1H-benzimidazole](/img/structure/B5343835.png)
![7-amino-8-(4-hydroxy-3-methoxybenzylidene)-3-(4-hydroxy-3-methoxyphenyl)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5343846.png)
![2-chloro-4-{5-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]-2-furyl}benzoic acid](/img/structure/B5343853.png)
![(3R*,3aR*,7aR*)-3-phenyl-1-(piperidin-1-ylacetyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5343860.png)
![1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5343867.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(diethylamino)propyl]-3-hydroxy-5-(5-methyl-2-furyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5343876.png)

![2-(1-isobutyl-3-oxo-2-piperazinyl)-N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B5343893.png)

